![molecular formula C8H9N3O B13670934 5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
5-Methoxyimidazo[1,2-a]pyridin-2-amine
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Overview
Description
5-Methoxyimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyimidazo[1,2-a]pyridin-2-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation. This method is fast, clean, high-yielding, and environmentally benign . The reaction conditions involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and improves the yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or metal catalysts.
Substitution: Reagents such as halogenating agents or nucleophiles are used under mild to moderate conditions.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products
Scientific Research Applications
5-Methoxyimidazo[1,2-a]pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxyimidazo[1,2-a]pyridin-2-amine involves its interaction with various molecular targets and pathways. For example, as a cyclin-dependent kinase inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . As a calcium channel blocker, it binds to the calcium channels, reducing calcium influx and modulating cellular activities .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine core.
Olprione: A heart-failure drug that also contains the imidazo[1,2-a]pyridine unit.
Uniqueness
5-Methoxyimidazo[1,2-a]pyridin-2-amine is unique due to its methoxy substitution, which can influence its biological activity and pharmacokinetic properties. This substitution can enhance its binding affinity to certain molecular targets and improve its overall efficacy compared to other similar compounds .
Biological Activity
5-Methoxyimidazo[1,2-a]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C8H9N3O
- Molecular Weight : 163.17 g/mol
- IUPAC Name : this compound
- CAS Number : 1234567 (for illustrative purposes)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound may exert its effects through:
- Inhibition of Kinases : The compound has shown promise as an inhibitor of specific kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Studies have indicated that it possesses activity against certain pathogens, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the imidazo[1,2-a]pyridine core can significantly influence biological activity. Key findings include:
- Substituents at the 5-position (e.g., methoxy groups) enhance solubility and bioavailability.
- Variations in the amino group at the 2-position can alter receptor binding affinity and selectivity.
Biological Activity Data
Case Studies
-
Anticancer Research
A study evaluated the efficacy of this compound against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for development as a therapeutic agent targeting malignancies. -
Antimicrobial Properties
In vitro assays demonstrated that the compound exhibited significant activity against Leishmania donovani. The mechanism was linked to disruption of intracellular processes essential for parasite survival, highlighting its potential as a novel treatment for leishmaniasis. -
Kinase Inhibition
Recent investigations into kinase inhibition revealed that this compound selectively inhibits specific pathways involved in tumor growth. This selectivity is crucial for minimizing off-target effects associated with traditional chemotherapeutics.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-methoxyimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-2-3-7-10-6(9)5-11(7)8/h2-5H,9H2,1H3 |
InChI Key |
VHZPIRRBFFFZCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)N |
Origin of Product |
United States |
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